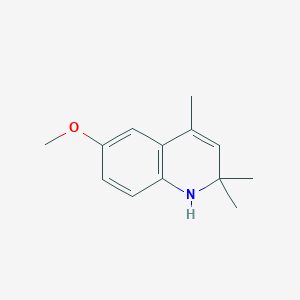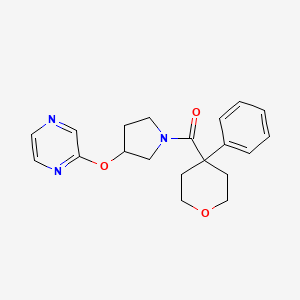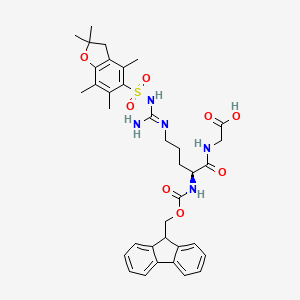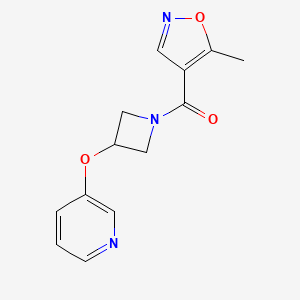![molecular formula C22H20ClN3S B2656154 (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 450353-18-1](/img/structure/B2656154.png)
(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are part of many pharmacologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the thiazole ring and the various substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amino group, the nitrile group, and the thiazole ring would all contribute to its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile, also known as (E)-3-((4-chlorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile:
Antiviral Applications
This compound has shown potential in inhibiting the replication of various viruses. Its structure allows it to interfere with viral RNA synthesis, making it a candidate for developing treatments against viral infections such as respiratory syncytial virus (RSV) and influenza .
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells. Its ability to disrupt cell signaling pathways that are crucial for cancer cell survival makes it a promising candidate for anticancer drug development. Studies have shown its efficacy against breast cancer and melanoma cell lines .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Activity
This compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics to combat resistant bacterial strains .
Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. Its neuroprotective properties make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antioxidant Properties
The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
Antifungal Applications
Research has demonstrated that this compound is effective against various fungal pathogens. Its ability to disrupt fungal cell membrane integrity makes it a potential antifungal agent for treating infections caused by Candida and Aspergillus species .
Bioconjugation Chemistry
The compound’s unique structure allows it to be used in bioconjugation chemistry. It can be conjugated with various biomolecules, such as proteins and peptides, for targeted drug delivery and diagnostic applications .
作用機序
将来の方向性
特性
IUPAC Name |
(E)-3-(4-chloroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3S/c1-15(2)11-16-3-5-17(6-4-16)21-14-27-22(26-21)18(12-24)13-25-20-9-7-19(23)8-10-20/h3-10,13-15,25H,11H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABJZIMHNRCXQY-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

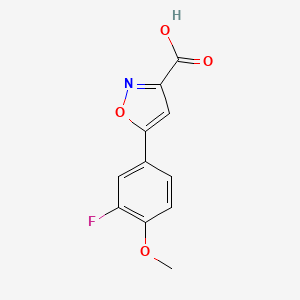
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2656072.png)

![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)
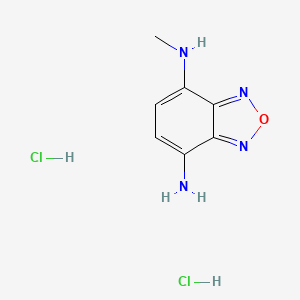
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)
